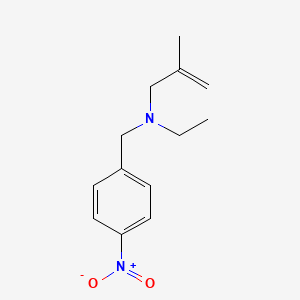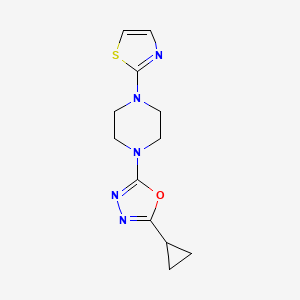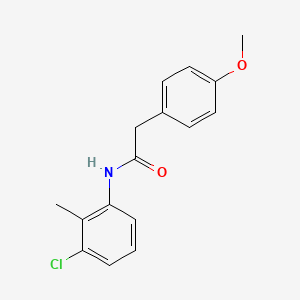![molecular formula C15H14ClN3S B5689618 N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5689618.png)
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor of a protein called Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in the treatment of B-cell malignancies, autoimmune diseases, and other disorders.
Wirkmechanismus
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine inhibits BTK by binding to a specific site on the protein, which prevents it from phosphorylating downstream targets in the B-cell receptor signaling pathway. This leads to a disruption of B-cell activation and proliferation, which is particularly relevant in the context of B-cell malignancies.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to reduce the proliferation and survival of B-cell lines in vitro, as well as to inhibit the phosphorylation of downstream signaling molecules in the B-cell receptor pathway. In animal models, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to suppress the growth of B-cell tumors and to reduce the levels of circulating autoantibodies in models of autoimmune disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine is its specificity for BTK, which reduces the potential for off-target effects. However, one limitation is that it may not be effective in patients with mutations in the BTK gene or in cases where alternative signaling pathways are activated.
Zukünftige Richtungen
There are several potential future directions for the development of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine and other BTK inhibitors. One area of interest is the combination of BTK inhibitors with other agents, such as immune checkpoint inhibitors or other targeted therapies. Another area of interest is the development of BTK inhibitors for the treatment of autoimmune diseases, particularly those with a B-cell component. Additionally, the identification of biomarkers that predict response to BTK inhibitors could help to optimize patient selection and treatment strategies.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis has been described in detail in a patent application filed by Takeda Pharmaceutical Company Limited, the company that developed N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been the subject of several preclinical and clinical studies, which have demonstrated its potential as a therapeutic agent. In preclinical studies, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been shown to inhibit BTK activity and suppress the growth of B-cell tumors in vitro and in vivo. In addition, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has shown promise in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus in animal models.
In clinical trials, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine has been evaluated in patients with various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In a phase 1 study of patients with CLL or MCL, N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine demonstrated a favorable safety profile and showed preliminary evidence of clinical activity. A phase 1b/2 study of N-(4-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine in combination with other agents is currently ongoing in patients with DLBCL.
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-9-10(2)20-15-13(9)14(18-8-19-15)17-7-11-3-5-12(16)6-4-11/h3-6,8H,7H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSILHIOLFDKKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)
![3-[(6-isopropylpyrimidin-4-yl)amino]-2-(3-thienylmethyl)propan-1-ol](/img/structure/B5689560.png)
![N-cyclohexyl-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5689580.png)
![2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)
![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)



![5-[5-(1H-imidazol-1-ylmethyl)-2-furyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5689619.png)

